molecular formula C9H18ClNO B1410562 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride CAS No. 1427396-74-4

8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride

Cat. No.: B1410562
CAS No.: 1427396-74-4
M. Wt: 191.7 g/mol
InChI Key: STLPPJGBUCXYLY-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Chemical Reactions Analysis

The asymmetric cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system have been reported . These cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

Enantioselective Construction

The 8-azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, is notable for its biological activities. Research has focused on stereoselective methods to create this structure, emphasizing the stereocontrolled formation of the bicyclic scaffold (S. Rodríguez et al., 2021).

Efficient Synthesis Process

A study detailed a four-step process to synthesize 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride. This process highlighted the importance of controlling acetonitrile content to avoid impurities, underscoring the challenges in large-scale synthesis (T. J. Connolly et al., 2010).

Structural Studies

Research on a series of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride utilized NMR spectroscopy for structural analysis. This work provided insights into the stereochemical assignments of these compounds (M. Arias-Pérez et al., 2001).

Novel Proline Analogue Synthesis

A study introduced a new proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. This synthesis used simple, high-yielding transformations from readily available materials (D. Casabona et al., 2007).

Polyhydroxylated Derivatives

A synthesis of new polyhydroxylated 8-oxabicyclo[3.2.1]octanes was described, emphasizing their potential as bioactive molecules. These structures served as synthetic blocks for various applications (D. A. Khlevin et al., 2012).

Enantioselective Tropane Alkaloids Synthesis

A novel approach for synthesizing hydroxylated 8-azabicyclo[3.2.1]octan-3-ones and 9-azabicyclo[3.3.1]nonan-3-ones was presented. This method involved a two-step process, leading to the enantioselective synthesis of various alkaloids (Zhongyi Mao et al., 2014).

Sequential DDQ-Mediated Oxidative Mannich Reactions

A concise synthesis of 8-azabicyclo[3.2.1]octanes via oxidative Mannich reactions was explored. This method demonstrated an efficient approach to constructing complex bicyclic structures (Hanbyeol Jo et al., 2018).

Natural Occurrence and Properties

An extensive review covered the synthesis and reactivity of functionalized 2,8-diheterobicyclo[3.2.1]octanes, highlighting their natural occurrence and importance in organic synthesis (MariFe Flores & D. Díez, 2014).

Safety and Hazards

The safety data sheet for a similar compound, 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Properties

IUPAC Name

2-(3-azabicyclo[3.2.1]octan-8-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-4-3-9-7-1-2-8(9)6-10-5-7;/h7-11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLPPJGBUCXYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride
Reactant of Route 2
8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride
Reactant of Route 3
8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride
Reactant of Route 4
8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride
Reactant of Route 5
8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride
Reactant of Route 6
8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride

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